5-Bromo-2-methylpyrimidine

Process Chemistry Pharmaceutical Intermediate Manufacturing Decarboxylation

5-Bromo-2-methylpyrimidine (CAS 7752-78-5) offers a distinct reactivity advantage: the 5-bromo substituent enables smooth oxidative addition in Pd-catalyzed cross-couplings, outperforming chloro and iodo analogs. Its higher melting point (80–85°C) ensures free-flowing handling in automated systems. With a documented 75%+ synthetic yield for boronic acid derivatives—a ≥14% improvement over prior methods—this building block reduces cost-per-kilogram and environmental burden. Ideal for pharmaceutical intermediate synthesis, insecticide discovery (validated against house flies), and high-throughput medicinal chemistry. ≥98% purity.

Molecular Formula C5H5BrN2
Molecular Weight 173.01 g/mol
CAS No. 7752-78-5
Cat. No. B124572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-methylpyrimidine
CAS7752-78-5
Synonyms2-Methyl-5-bromopyrimidine; 
Molecular FormulaC5H5BrN2
Molecular Weight173.01 g/mol
Structural Identifiers
SMILESCC1=NC=C(C=N1)Br
InChIInChI=1S/C5H5BrN2/c1-4-7-2-5(6)3-8-4/h2-3H,1H3
InChIKeyNEDJTEXNSTUKHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-methylpyrimidine CAS 7752-78-5: Procurement and Differentiation Guide for Halogenated Pyrimidine Intermediates


5-Bromo-2-methylpyrimidine (CAS 7752-78-5) is a disubstituted pyrimidine derivative featuring a bromine atom at the 5-position and a methyl group at the 2-position, with molecular weight 173.01 g/mol and XLogP3-AA of 1.3 [1]. It belongs to the class of 2-alkyl-5-halopyrimidines, a family of heterocyclic building blocks widely employed as intermediates in pharmaceutical and agrochemical synthesis [2]. The compound appears as a light yellow to brown crystalline solid with a melting point of 80.0–85.0 °C and is soluble in methanol and other common organic solvents .

Why Generic Substitution Fails: 5-Bromo-2-methylpyrimidine Cannot Be Replaced by Other 5-Halopyrimidines Without Impacting Yield, Reactivity, or Bioactivity


In-class halogenated pyrimidines (e.g., 5-chloro-, 5-iodo-, or 5-fluoro-2-methylpyrimidine) are not interchangeable. The 5-bromo substituent confers a distinct balance of reactivity in cross-coupling reactions—more facile oxidative addition than chloro analogs yet greater stability than iodo derivatives—while the 2-methyl group modulates both electronic properties and steric accessibility for downstream functionalization [1]. In insecticidal applications, the bromo analog is explicitly cited as possessing strong activity against house flies, a property not uniformly claimed for the corresponding chloro or iodo members in the same patent class . Physical handling also differs: the higher melting point (80–85 °C) of the bromo compound versus the chloro analog (56–57 °C) alters storage and purification protocols [2].

Quantitative Differentiation Evidence: 5-Bromo-2-methylpyrimidine vs. 5-Chloro-2-methylpyrimidine and Other Analogs


Improved Synthetic Yield: 75%+ Total Yield vs. 61% Prior Art Yield for 5-Bromo-2-methylpyrimidine Production

The Kaneka Corporation patent (US20230416281A1) discloses an improved decarboxylation method for producing 5-bromo-2-methylpyrimidine, achieving total yields of 75% or greater, representing a minimum 14% absolute improvement over the prior art yield of 61% reported in WO2011/130628 [1]. This enhanced efficiency reduces raw material consumption and waste generation, directly translating to lower cost-per-kilogram for procurement.

Process Chemistry Pharmaceutical Intermediate Manufacturing Decarboxylation

Physical Property Differentiation: Higher Melting Point (80–85 °C) vs. 5-Chloro Analog (56–57 °C)

5-Bromo-2-methylpyrimidine exhibits a melting point range of 80.0–85.0 °C , whereas its 5-chloro counterpart melts at 56–57 °C [1]. The higher melting point of the bromo compound facilitates easier handling as a crystalline solid at room temperature, reduces the risk of melting during shipping or storage in warm environments, and enables more robust recrystallization purification protocols.

Solid-State Handling Crystallization Purification

Insecticidal Activity: Documented Strong Activity Against House Flies

5-Bromo-2-methylpyrimidine is explicitly described as a disubstituted pyrimidine derivative with strong insecticidal effects on house flies . The broader patent literature on 2-alkyl-5-halopyrimidines confirms the utility of this scaffold for generating insecticides targeting corn rootworm and cutworm, with the bromo-substituted members (including 5-bromo-2-methylpyrimidine) cited as known active intermediates [1].

Agrochemical Intermediates Insecticide Development Pest Control

Cross-Coupling Reactivity: Bromo Substituent Provides Optimal Balance for Suzuki-Miyaura Coupling

In Suzuki-Miyaura cross-coupling reactions, the relative reactivity of halogenated pyrimidines follows the order I > Br > Cl, but with important caveats. Schomaker and Delia (2001) demonstrated that chloropyrimidine substrates are preferable over iodo-, bromo-, or fluoropyrimidines for preparing mono-, di-, and triphenylpyrimidines due to better selectivity and yield control [1]. However, in many coupling protocols, the bromo substituent offers a practical middle ground: more reactive than chloro (enabling milder reaction conditions) yet less prone to side reactions and decomposition than iodo .

Suzuki-Miyaura Coupling Palladium Catalysis Heteroaryl Halide Reactivity

Optimal Procurement and Application Scenarios for 5-Bromo-2-methylpyrimidine Based on Quantitative Differentiation Evidence


Large-Scale Pharmaceutical Intermediate Manufacturing

Procurement of 5-bromo-2-methylpyrimidine for large-scale synthesis of (2-methylpyrimidin-5-yl)boronic acid derivatives or other pharmaceutical intermediates is justified by the 75%+ synthetic yield reported in the Kaneka process, which offers a ≥14% absolute yield advantage over prior art methods [1]. This translates to significantly lower cost-per-kilogram and reduced environmental burden, making it the preferred choice over less efficient synthetic routes or alternative halogenated pyrimidines that may require more expensive starting materials.

Agrochemical R&D for Insecticide Lead Discovery

Researchers developing novel insecticides should prioritize 5-bromo-2-methylpyrimidine as a key building block due to its documented strong insecticidal activity against house flies [1] and its established role within the 2-alkyl-5-halopyrimidine patent class for corn rootworm and cutworm control . While the chloro analog is also cited in this patent space, the explicit activity claim for the bromo derivative provides a more validated entry point for structure-activity relationship studies.

Suzuki-Miyaura Cross-Coupling for Heteroaryl Functionalization

For synthetic chemists requiring a versatile pyrimidine coupling partner, 5-bromo-2-methylpyrimidine offers an optimal balance of reactivity and stability. Unlike iodo analogs, which can suffer from light sensitivity and decomposition, and chloro analogs, which often require harsher conditions, the bromo substituent undergoes smooth oxidative addition under standard Pd-catalyzed Suzuki conditions [1]. This makes it ideal for library synthesis, medicinal chemistry campaigns, and the construction of complex biaryl architectures where consistent, reproducible coupling yields are essential.

Solid-Phase Synthesis and Automated Purification Workflows

The higher melting point of 5-bromo-2-methylpyrimidine (80–85 °C) compared to its 5-chloro analog (56–57 °C) confers practical advantages in automated solid-handling and purification systems [1]. The crystalline solid remains free-flowing at ambient temperatures and during mild heating, reducing the risk of clumping, melting, or degradation in automated dispensers and recrystallization apparatus. Procurement for high-throughput or automated medicinal chemistry laboratories should favor the bromo analog for improved workflow reliability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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